8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the synthesis of novel compounds similar in structure to "8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one," highlighting their significant antimicrobial activities. For instance, Mandala et al. (2013) synthesized a series of compounds exhibiting potent antibacterial and antifungal activities, confirmed through in vitro screening and docking studies (Mandala et al., 2013). Similarly, Ghashang et al. (2015) employed silica-bonded propylpiperazine-N-sulfamic acid as a catalyst for synthesizing derivatives that showed promising antimicrobial efficacy against various bacterial and fungal strains (Ghashang et al., 2015).
Neuroprotective Roles
Studies on derivatives of "this compound" have also indicated their neuroprotective potential. Zuo et al. (2015) focused on Compound IMM‐H004, revealing its antioxidant and neuroprotective effects in models of cerebral ischemia (Zuo et al., 2015).
Applications in Organic Synthesis
The role of these compounds extends into organic synthesis, where they serve as catalysts or intermediates in the creation of diverse chemical structures. Niknam et al. (2013) highlighted the use of silica-bonded N-propylpiperazine sodium n-propionate as an efficient catalyst for synthesizing 4H-pyran derivatives, showcasing the versatility of similar compounds in facilitating various chemical reactions (Niknam et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and dipole interactions
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and response to stress.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-23(28)22(16(2)30-24(19)20)17-5-7-18(29-3)8-6-17/h5-10,27H,4,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBOIKIULWHHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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